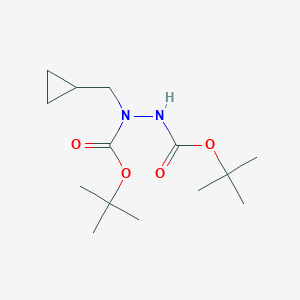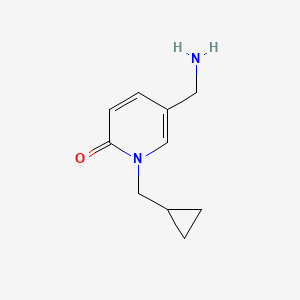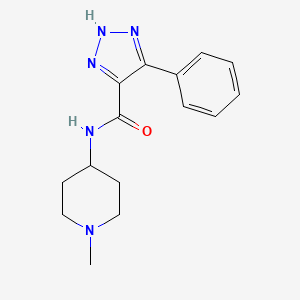
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. Celecoxib is also used in the treatment of other conditions such as familial adenomatous polyposis and acute pain.
Mechanism of Action
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, leading to a reduction in pain and inflammation. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has also been shown to reduce the production of angiogenic factors, which are involved in the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of COX-2, which allows for the study of the specific effects of COX-2 inhibition. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is also a well-studied drug, which means that there is a large body of literature available for reference. However, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide also has limitations. It is a drug that is used in humans, which means that there are ethical considerations when using it in animal studies. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is also a relatively expensive drug, which may limit its use in some studies.
Future Directions
There are several future directions for the study of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide. One direction is the study of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide in combination with other drugs for the treatment of cancer. Another direction is the study of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide in the prevention of cancer. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease. Further research is needed to fully understand the potential of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide in these areas.
Conclusion:
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is a well-studied drug that has been found to be effective in the treatment of pain and inflammation associated with arthritis. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is a selective inhibitor of COX-2, which allows for the study of the specific effects of COX-2 inhibition. While 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments, it also has limitations, including ethical considerations and cost. Further research is needed to fully understand the potential of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide in the treatment of these conditions.
Synthesis Methods
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide is synthesized from 4-methylbenzenesulfonamide and 4-hydroxy-3-methylbenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of triethylamine (TEA) in dichloromethane (DCM). The resulting compound is then reacted with isobutyl chloroformate in the presence of TEA to form 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide.
Scientific Research Applications
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide has also been studied for its potential use in the treatment of cancer. Studies have shown that 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)8-15(13(17)7-14)11-4-5-12(16)10(3)6-11/h4-6,9,16H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMKPIMWWVJYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(C)C)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416873 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)

![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)



![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)



